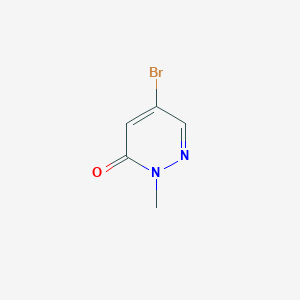

5-bromo-2-methylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIQPQINLPDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Synthetic Methodologies for the Preparation and Derivatization of 5 Bromo 2 Methylpyridazin 3 2h One

Direct Synthesis Routes to the Pyridazinone Ring System

The formation of the core pyridazinone structure is the foundational step in the synthesis of 5-bromo-2-methylpyridazin-3(2H)-one. This is typically achieved through cyclization reactions.

A common and effective method for constructing the pyridazinone ring is through the cyclocondensation of a suitable precursor with a hydrazine (B178648) derivative. nih.govresearchgate.net For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can lead to the formation of the pyridazinone ring. cu.edu.eg This reaction is often carried out in a solvent such as ethanol. mdpi.com The general mechanism involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization to form the stable six-membered pyridazinone ring. stackexchange.com

An alternative approach involves the use of mucochloric or mucobromic acid, which can react with hydrazine derivatives to form the corresponding dihalopyridazinones. cu.edu.eggoogle.com For example, reacting mucochloric acid with methylhydrazine can yield 2-methyl-4,5-dichloro-3(2H)-pyridazinone. google.com These dihalogenated pyridazinones can then serve as versatile intermediates for further functionalization.

| Precursor | Hydrazine Derivative | Product | Reference |

| γ-Keto acids | Hydrazine hydrate | 4,5-Dihydropyridazinone derivatives | cu.edu.eg |

| Mucochloric acid | Methylhydrazine | 2-Methyl-4,5-dichloro-3(2H)-pyridazinone | google.com |

| Mucobromic acid | Hydrazine sulfate (B86663) | 4,5-Dibromopyridazin-3(2H)-one | cu.edu.eg |

A notable one-pot process involves the conversion of commercially available anilines to pyridazinones in good to excellent yields. researchgate.net This process highlights the potential for scaling up the production of pyridazinone-based compounds.

Regioselective Bromination of Pyridazinone Precursors

The introduction of a bromine atom at the 5-position of the pyridazinone ring is a crucial step that requires careful control of the reaction conditions to ensure the desired regioselectivity.

The bromination of 2-methylpyridazin-3(2H)-one is typically achieved through electrophilic aromatic substitution. A common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a suitable solvent like dichloromethane. mdpi.com The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), can facilitate the reaction. The electron-donating nature of the N-methyl group and the activating effect of the pyridazinone ring direct the incoming electrophile (bromine) to the 5-position.

Another established method for bromination involves the use of bromine (Br₂) in acetic acid. sci-hub.se This method has been successfully used for the synthesis of various brominated pyridazinone derivatives. cu.edu.eg

| Brominating Agent | Catalyst/Solvent | Key Features | Reference |

| N-Bromosuccinimide (NBS) | FeCl₃ / Dichloromethane | High regioselectivity for the 5-position. | |

| Bromine (Br₂) | Acetic Acid | A classic and effective method for pyridazinone bromination. | sci-hub.se |

| Copper(II) Bromide | - | Can be used for α-bromination of related pyrrolodiazine systems. | researchgate.net |

Optimizing the reaction conditions is essential for maximizing the yield of the desired 5-bromo isomer and minimizing the formation of byproducts, such as di-brominated compounds. Key parameters to consider include the choice of brominating agent, solvent, temperature, and reaction time.

For instance, using a slight excess of NBS (e.g., 1.1 equivalents) can help ensure complete conversion of the starting material. Conducting the reaction at a controlled temperature, such as 0°C to room temperature, can also improve selectivity. The reaction time is another critical factor, with typical times ranging from 2 to 4 hours. Careful optimization of these parameters can lead to yields of 80-85% for the desired this compound.

N-Alkylation Strategies for 2-Methyl Pyridazinones

The introduction of the methyl group at the 2-position of the pyridazinone ring is another key synthetic step. This is typically achieved through N-alkylation of a pyridazin-3(2H)-one precursor.

A common method for N-alkylation involves the reaction of the pyridazinone with an alkylating agent, such as methyl iodide, in the presence of a base. mdpi.com Sodium hydride is often used as the base in a solvent like tetrahydrofuran (B95107). mdpi.com Alternatively, potassium carbonate can be used as the base in a solvent such as dimethylformamide (DMF) or acetonitrile.

More recently, catalytic methods for N-alkylation have been developed. For example, a phosphoric acid-catalyzed regio- and enantioselective N²-propargylation of pyridazinones has been reported, offering a route to chiral N²-alkylated pyridazinones. rsc.orgrsc.org While this specific example involves a propargyl group, it highlights the potential for developing catalytic methods for the N-methylation of pyridazinones.

| Alkylating Agent | Base/Solvent | Key Features | Reference |

| Methyl Iodide | Sodium Hydride / Tetrahydrofuran | A standard and effective method for N-methylation. | mdpi.com |

| Alkyl Halides | Potassium Carbonate / DMF | A versatile method for introducing various alkyl groups. | semanticscholar.org |

| Propargyl Bromide | Phosphoric Acid Catalyst | Catalytic method for N-alkylation. | rsc.orgrsc.org |

Methylation Techniques at the N-2 Position

The introduction of a methyl group at the N-2 position of the pyridazinone ring is a fundamental step in the synthesis of the title compound and its analogs. Several methods have been developed to achieve this transformation efficiently.

One highly effective technique involves the use of N,N-dimethylformamide dimethylacetal (DMF-DMA). researchgate.net When a substituted 3(2H)-pyridazinone is treated with DMF-DMA in a solvent such as dimethylformamide (DMF), selective N-methylation occurs at the N-2 position. researchgate.net This method is noted for its efficiency and operational simplicity. researchgate.net

A more traditional and widely used approach is the N-alkylation using an alkyl halide in the presence of a base. mdpi.com For N-methylation, methyl iodide (MeI) is a common alkylating agent. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) with a strong, non-nucleophilic base such as sodium hydride (NaH). mdpi.com The base deprotonates the nitrogen atom of the pyridazinone ring, forming a nucleophilic anion that subsequently attacks the methyl iodide in an S(N)2 reaction.

Dimethyl sulfate (DMS) is another classical and potent methylating agent used for this purpose. arkat-usa.org A modified Haworth methylation using dimethyl sulfate with a base like lithium hydroxide (B78521) (LiOH) in THF can provide high yields and reduce side reactions. arkat-usa.org

| Methylating Agent | Base/Solvent System | Description | Reference |

|---|---|---|---|

| N,N-dimethylformamide dimethylacetal (DMF-DMA) | DMF | An efficient, one-reagent method for selective N-methylation at position 2. | researchgate.net |

| Methyl Iodide (MeI) | Sodium Hydride (NaH) / THF | A standard S(N)2 alkylation method where a strong base generates the pyridazinone anion for reaction with the alkyl halide. | mdpi.com |

| Dimethyl Sulfate (DMS) | Lithium Hydroxide (LiOH) / THF | A variation of the classic Haworth methylation, noted for providing high, often quantitative, yields. | arkat-usa.org |

Influence of Alkylating Agents and Reaction Environment

The success of the N-2 methylation of the pyridazinone ring is highly dependent on the choice of the alkylating agent and the specific reaction conditions. The chemical nature of the agent and the surrounding environment dictate the reaction's efficiency, selectivity, and mechanism. nih.gov

Alkylating agents can be broadly classified by their mechanism. arkat-usa.org Reagents like methyl iodide and dimethyl sulfate typically react via an S(N)2 mechanism. nih.gov The reaction environment must be tailored to facilitate this pathway. The use of a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) is crucial to deprotonate the pyridazinone N-H group, increasing its nucleophilicity towards the electrophilic methyl group of the alkylating agent. mdpi.com The choice of solvent can also influence reaction rates; polar aprotic solvents like DMF can accelerate S(N)2 reactions.

The reactivity of the alkylating agent is another key factor. Dimethyl sulfate is often more reactive than methyl iodide but requires careful handling. arkat-usa.org Milder alkylating agents can also be employed under different conditions. For instance, Meerwein salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃O•BF₄), can methylate pyridazinones in neutral or mildly basic conditions, often using a bulky amine as a proton scavenger in a solvent like dichloromethane. arkat-usa.org This approach can be advantageous when dealing with sensitive substrates. arkat-usa.org

| Alkylating Agent Type | Typical Reagent | Reaction Environment | Mechanistic Consideration | Reference |

|---|---|---|---|---|

| Alkyl Halide (S(N)2) | Methyl Iodide (MeI) | Strong base (NaH), Aprotic solvent (THF) | Requires deprotonation of the pyridazinone nitrogen to create a potent nucleophile. | mdpi.com |

| Alkyl Sulfate (S(N)2) | Dimethyl Sulfate (DMS) | Base (NaOH, LiOH), Aqueous or THF solvent | A highly reactive agent; conditions can be tuned for chemoselectivity. | arkat-usa.org |

| Oxonium Salt (Meerwein Reagent) | Me₃O•BF₄ | Neutral or mildly basic (e.g., bulky amine), Dichloromethane | A powerful methylating agent suitable for sensitive substrates under non-strenuous conditions. | arkat-usa.org |

Advanced Derivatization Techniques on the Pyridazinone Scaffold

Beyond simple alkylation, the this compound scaffold is a versatile platform for constructing more complex molecules through advanced derivatization techniques. The bromine atom at the C-5 position is a key functional handle for a variety of transformations.

Nucleophilic Substitution Reactions of the Bromo Group

The bromine atom on the pyridazinone ring can be replaced by a wide range of nucleophiles, enabling the synthesis of diverse derivatives. smolecule.com While classical nucleophilic aromatic substitution can occur, modern transition-metal-catalyzed cross-coupling reactions have become the predominant methods for functionalizing this position with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds. By reacting this compound with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄), the corresponding 5-aryl-substituted pyridazinones can be synthesized in good yields. mdpi.com

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is employed. This reaction couples the bromopyridazinone with primary or secondary amines, including anilines, using a palladium catalyst and a suitable phosphine (B1218219) ligand to form 5-amino-substituted pyridazinones. researchgate.net

Aminocarbonylation: This reaction introduces a carboxamide functional group. In a palladium-catalyzed process, the bromopyridazinone reacts with an amine and carbon monoxide gas to yield the corresponding 5-carboxamido-2-methylpyridazin-3(2H)-one derivative. core.ac.uk

Other Substitution Reactions:

Direct nucleophilic substitution can be achieved with certain nucleophiles. For example, secondary amines like piperidine (B6355638) and morpholine (B109124) can displace the bromo group under palladium catalysis, leading to direct amination products. core.ac.uk Phenoxides can also serve as nucleophiles to form ether linkages. researchgate.net

| Reaction Name | Nucleophile/Reagent | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄ / Base | Carbon-Carbon (C-Ar) | mdpi.com |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd-catalyst / Ligand / Base | Carbon-Nitrogen (C-N) | researchgate.net |

| Aminocarbonylation | R₂NH (Amine) + CO | Pd(OAc)₂ / Ligand | Carbon-Carbon (C-C(O)NR₂) | core.ac.uk |

| Heck-type Reaction | Alkene | Pd-catalyst / Base | Carbon-Carbon (C-C=C) | researchgate.net |

Condensation Reactions for Scaffold Expansion

Condensation reactions are instrumental in expanding the pyridazinone scaffold to create larger, often polycyclic, heterocyclic systems. These reactions typically involve the reaction of a functional group on the pyridazinone core with a suitable partner molecule, leading to the formation of a new ring or an extended side chain.

A common strategy involves introducing a reactive side chain onto the pyridazinone, which can then undergo condensation. For example, a pyridazinone-2-yl acetohydrazide can be synthesized and subsequently condensed with various benzaldehyde (B42025) derivatives. nih.gov This reaction forms a Schiff base, which represents a significant expansion of the molecular framework. nih.gov

More complex transformations involve tandem reactions where a cross-coupling is followed by an in-situ condensation or cyclization. researchgate.net For instance, a Suzuki coupling can introduce a 2-formylphenyl group at the 5-position, which can then undergo intramolecular cyclization with an adjacent functional group to build a fused ring system, such as a pyridazino[4,5-c]quinolinone. scispace.comresearchgate.net Similarly, condensation with phenyl isocyanates can be used to append urea (B33335) functionalities to the pyridazinone scaffold, a common motif in bioactive molecules. nih.gov These multi-step sequences allow for the rapid construction of molecular complexity from the relatively simple pyridazinone starting material. researchgate.netnih.gov

| Pyridazinone Precursor | Condensation Partner | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Pyridazinone-2-yl acetohydrazide | Aromatic Aldehydes | Schiff Base Formation | Pyridazinone with extended hydrazone side chain | nih.gov |

| Amino-pyridazinone | Phenyl Isocyanate | Addition | Pyridazinone-urea derivative | nih.gov |

| 5-(2-Formylphenyl)-pyridazinone | Ammonia (or other N-source) | Intramolecular Cyclization/Condensation | Fused Pyridazino[4,5-c]quinolinone | scispace.comresearchgate.net |

| 4-Oxocarboxylic acid | Hydrazine | Cyclocondensation | Formation of the pyridazinone ring itself | mdpi.comsemanticscholar.org |

N-Arylation Methods for Pyridazinones

Attaching an aryl group to the N-2 position of the pyridazinone ring is a key strategy for modifying the electronic and steric properties of the molecule. Several robust methods have been developed for this N-arylation transformation.

The copper-catalyzed Ullmann-Goldberg reaction is a classic and effective method for N-arylation. scispace.com This reaction involves coupling the pyridazinone with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst. scispace.com Modern variations of this reaction have been developed to improve efficiency and sustainability. For example, well-defined copper-salen complexes have been used to catalyze the N-arylation of pyridazinones with a wide range of organic halides in neat water, offering a green synthetic route. nih.gov

In addition to copper-catalyzed methods, transition-metal-free approaches have emerged as powerful alternatives. One such method utilizes diaryliodonium salts as the arylating agent. researchgate.netresearchgate.net This reaction proceeds efficiently without the need for a metal catalyst or a base, tolerating a diverse array of functional groups on both the pyridazinone and the diaryliodonium salt. researchgate.net The mild conditions and high functional group tolerance make this a valuable method for late-stage functionalization. researchgate.net

| Method | Aryl Source | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation (Ullmann-Goldberg type) | Aryl Halide (Ar-I, Ar-Br) | Copper catalyst (e.g., Cu-salen complex) | Well-established; can be adapted to aqueous ("green") conditions. | scispace.comnih.gov |

| Metal- and Base-Free N-Arylation | Diaryliodonium Salt ([Ar₂I]⁺X⁻) | None (reaction proceeds without catalyst or base) | Extremely mild conditions, high functional group tolerance, avoids transition metals. | researchgate.netresearchgate.net |

Iv. Comprehensive Reactivity Studies and Mechanistic Insights of 5 Bromo 2 Methylpyridazin 3 2h One

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are pivotal in the C-functionalization of the pyridazine (B1198779) nucleus. nih.gov The electron-rich nature of the pyridazinone ring, combined with the reactivity of the C-Br bond, facilitates a range of cross-coupling methodologies. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and practical method for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. nih.gov This reaction is noted for its tolerance of a wide array of functional groups and generally provides good yields. nih.gov While studies on 5-bromo-2-methylpyridazin-3(2H)-one itself are specific, research on the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one provides significant insight into the Suzuki-Miyaura coupling potential. mdpi.com

In a systematic study, the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids was investigated using different palladium-based catalytic systems. mdpi.com These reactions demonstrated that functionalization is achievable, though outcomes can be complex, sometimes yielding not only the expected disubstituted products but also mono-substituted derivatives resulting from concurrent hydrodebromination. mdpi.com The choice of catalyst, base, and solvent plays a critical role in directing the reaction's selectivity and yield. mdpi.com

| Entry | Boronic Acid Component | Catalyst | Base | Solvent | Primary Product(s) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-methyl-4,5-diphenylpyridazin-3(2H)-one |

| 2 | Ferroceneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 4,5-diferrocenyl-2-methylpyridazin-3(2H)-one and mono-ferrocenyl derivatives |

| 3 | Ferrocene-1,1'-diboronic acid dipinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/H₂O | Asymmetric bi-pyridazinone-bridged ferrocenophane |

This table summarizes representative conditions for Suzuki-Miyaura reactions on a related dibromo-pyridazinone substrate, illustrating the types of catalysts and conditions applicable. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. nih.govresearchgate.net This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. nih.gov

In the context of pyridazinone chemistry, the Buchwald-Hartwig amination serves as a key synthetic step for creating advanced intermediates. For instance, 2-methyl-5-halopyridazin-3(2H)-ones undergo Buchwald-Hartwig amination with anilines, such as 2-bromoaniline, to produce N-aryl pyridazinone derivatives. nih.govchemrxiv.org These products can then be utilized in subsequent transformations, demonstrating the strategic importance of this amination reaction. nih.govchemrxiv.org The reaction typically employs a palladium source like Pd(OAc)₂, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base such as potassium tert-butoxide (KOt-Bu). nih.gov Microwave irradiation has also been shown to accelerate these couplings, leading to shorter reaction times and higher yields. nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. researchgate.net A key application involving the 5-substituted pyridazinone scaffold is the synthesis of fused heterocyclic systems through an intramolecular Heck-type reaction. nih.govchemrxiv.org

A notable example is the synthesis of 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones. nih.govchemrxiv.org The precursor for this transformation, 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-one, is first synthesized via a Buchwald-Hartwig amination. nih.govchemrxiv.org This intermediate then undergoes an intramolecular, palladium-catalyzed Heck-type ring closure, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridazinone ring and the pendant bromophenyl group, leading to the construction of the indole (B1671886) ring system. nih.govchemrxiv.org This strategy highlights the utility of Heck-type reactions in building molecular complexity from functionalized pyridazinone cores.

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds through the cross-coupling of a vinyl or aryl halide with a terminal alkyne. The reaction is traditionally co-catalyzed by palladium and copper complexes and proceeds under mild conditions.

This reaction has been identified as a viable method for the C-functionalization of the pyridazine nucleus. nih.gov The C5-bromo position of this compound is a suitable electrophilic site for coupling with various terminal alkynes. This transformation allows for the introduction of alkynyl moieties, which are valuable functional groups for further synthetic elaboration or for their role in conjugated systems. Optimized conditions for similar substrates, such as 2-amino-3-bromopyridines, typically involve a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like DMF at elevated temperatures. Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability.

Palladium-catalyzed aminocarbonylation is a powerful three-component reaction involving an aryl halide, carbon monoxide, and an amine to form an amide. This reaction has been successfully applied to halo-substituted 2-methylpyridazin-3(2H)-ones. nih.gov Studies on the aminocarbonylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one revealed high reactivity. nih.gov

When primary amines were used as the nucleophile, the reaction proceeded with high efficiency to yield 4,5-dicarboxamides, indicating that both bromine atoms were substituted. nih.gov Interestingly, monoaminocarbonylation was not observed. nih.gov In contrast, when secondary amines like piperidine (B6355638) or morpholine (B109124) were employed, the reaction pathway shifted. Instead of carbon monoxide insertion, a direct C-N coupling (amination) occurred, leading to the formation of amino-substituted bromopyridazinones. nih.gov This divergence in reactivity highlights the subtle mechanistic balance influenced by the nature of the amine nucleophile. nih.gov Modern protocols for aminocarbonylation can utilize solid CO precursors, such as molybdenum hexacarbonyl, in two-chamber systems to avoid handling gaseous carbon monoxide.

| Substrate | Amine Nucleophile | Catalyst System | CO Pressure | Primary Product Type |

|---|---|---|---|---|

| 5-Iodo-2-methylpyridazin-3(2H)-one | Primary & Secondary Amines | Pd(OAc)₂/dppf | 1-40 bar | 5-Carboxamides |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Primary Amines (e.g., tert-butylamine, aniline) | Pd(OAc)₂/dppf | 40 bar | 4,5-Dicarboxamides |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Secondary Amines (e.g., piperidine, morpholine) | Pd(OAc)₂/dppf | 40 bar | Amino-substituted bromopyridazinones (amination product) |

This table summarizes the diverse outcomes of the aminocarbonylation reaction on halo-pyridazinones, based on the type of amine used. nih.gov

Radical Reactions and Their Application in Functionalization

While transition metal-catalyzed reactions are the most documented functionalization pathways for this compound, radical-mediated transformations represent an alternative and powerful approach for modifying heterocyclic systems. Research in this specific area for this compound is not extensively reported; however, studies on related pyridazine scaffolds demonstrate the feasibility of such reactions.

A relevant example is the radical-mediated C-H functionalization of 3,6-dichloropyridazine. nih.gov In this process, alkoxy pyridazines were synthesized using primary alcohols in a reaction initiated by tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃). nih.gov This transformation highlights that radical processes can effectively create new C-O bonds on the pyridazine ring under mild, open-air conditions. nih.gov The mechanism likely involves the generation of an alcohol-derived radical that attacks the electron-deficient pyridazine ring. Such methodologies could potentially be adapted to this compound, targeting either C-H functionalization or potentially engaging the C-Br bond in radical coupling or reduction processes. The development of photoredox catalysis has further expanded the scope of radical reactions, offering new pathways for the functionalization of heteroaromatic halides.

Electrophilic Aromatic Substitution on Pyridazinone Rings

While the pyridazinone ring is generally considered electron-deficient and therefore deactivated towards electrophilic aromatic substitution, the presence of the N-methyl group can provide some activation. However, detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively reported in publicly available literature. Theoretical studies and reactivity data from analogous systems suggest that any substitution would likely occur at the C-4 position, which is activated by the N-methyl group and less sterically hindered.

Hypothetical electrophilic substitution reactions are presented below based on general principles of heterocyclic chemistry.

| Reaction | Electrophile | Catalyst/Conditions | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ | H₂SO₄ | 5-bromo-2-methyl-4-nitropyridazin-3(2H)-one |

| Halogenation (Chlorination) | Cl₂ | FeCl₃ | 5-bromo-4-chloro-2-methylpyridazin-3(2H)-one |

| Sulfonation | SO₃ | H₂SO₄ | 5-bromo-2-methyl-3-oxo-2,3-dihydropyridazine-4-sulfonic acid |

Ring Transformation and Rearrangement Processes

Ring transformation and rearrangement reactions of pyridazinone derivatives can lead to the formation of novel heterocyclic systems. These reactions are often initiated by nucleophilic attack, leading to ring opening and subsequent re-cyclization. For this compound, such transformations could potentially be triggered by strong nucleophiles.

For instance, treatment with hydrazines could potentially lead to the formation of pyrazole (B372694) or triazine derivatives, although specific experimental evidence for this compound is scarce. The general mechanism would likely involve nucleophilic attack at a ring carbon, followed by cleavage of a carbon-nitrogen or nitrogen-nitrogen bond in the pyridazinone ring.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for pyridazinone derivatives often involves a combination of experimental techniques, such as kinetic studies and trapping of intermediates, along with computational modeling.

In the context of electrophilic aromatic substitution, the mechanism is expected to proceed through a cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity of the reaction. For this compound, the formation of the sigma complex at the C-4 position would be favored due to resonance stabilization involving the N-methyl group.

For potential ring transformation reactions, the mechanism would likely involve a series of steps:

Nucleophilic Addition: A nucleophile attacks an electrophilic center in the pyridazinone ring.

Ring Opening: The tetrahedral intermediate undergoes bond cleavage, leading to a ring-opened species.

Intramolecular Cyclization: The ring-opened intermediate undergoes a subsequent intramolecular reaction to form a new heterocyclic ring.

The specific intermediates in these processes would be highly dependent on the nature of the nucleophile and the reaction conditions. Without dedicated studies on this compound, the exact nature of these intermediates remains speculative.

V. Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Methylpyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-bromo-2-methylpyridazin-3(2H)-one. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning all proton and carbon signals and confirming the substitution pattern on the pyridazinone ring.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the N-methyl group and the two protons on the heterocyclic ring.

N-Methyl Protons (N-CH₃): A singlet appearing in the upfield region, typically around 3.6-3.8 ppm. This signal integrates to three protons.

Ring Protons (H-4 and H-6): The protons at positions 4 and 6 of the pyridazinone ring are vinylic and appear as doublets in the downfield region. Their exact chemical shifts are influenced by the electronic effects of the adjacent carbonyl, nitrogen, and bromine atoms. The H-6 proton, being adjacent to the N-methylated nitrogen, is expected to be deshielded compared to the H-4 proton. The coupling constant between H-4 and H-6 is typically small, consistent with a four-bond coupling (⁴JHH) in this type of heterocyclic system.

Based on data from analogous pyridazinone structures, the following is a representative table of expected ¹H NMR chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-CH₃ | ~ 3.7 | Singlet | 3H | - |

| H-4 | ~ 7.0 - 7.3 | Doublet | 1H | ~ 2-3 |

| H-6 | ~ 7.8 - 8.1 | Doublet | 1H | ~ 2-3 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, five distinct signals are anticipated.

N-Methyl Carbon (N-CH₃): This aliphatic carbon signal appears furthest upfield, typically in the range of 40-42 ppm.

Ring Carbons:

C-3 (Carbonyl): The carbonyl carbon is the most deshielded, appearing significantly downfield, generally in the range of 159-162 ppm. fabad.org.tr

C-5 (C-Br): The carbon atom bonded to the bromine atom is expected to be found around 115-120 ppm.

C-4 and C-6: These two sp² hybridized carbons of the ring will appear in the aromatic/vinylic region. C-6 is generally found further downfield than C-4 due to its proximity to the N-methylated nitrogen.

A representative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 41 |

| C-5 | ~ 117 |

| C-4 | ~ 130 |

| C-6 | ~ 145 |

| C-3 (C=O) | ~ 160 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for differentiating this compound from its isomer, 4-bromo-2-methylpyridazin-3(2H)-one. researchgate.netipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-4 and H-6 protons, confirming their scalar coupling and their presence within the same spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the N-CH₃ proton signal to the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. mdpi.com It reveals correlations between protons and carbons over two or three bonds. Key expected correlations for this compound include:

The N-CH₃ protons would show a strong correlation to the C-3 carbonyl carbon and the C-6 carbon , confirming the position of the methyl group.

The H-6 proton would show a strong, three-bond correlation (³JCH) to the C-4 carbon . mdpi.com

The H-4 proton would show correlations to the C-6 carbon and the C-5 carbon .

Crucially, the H-6 proton is expected to show an intense, two-bond HMBC cross-peak correlation with the C-5 carbon bearing the bromine atom, while the H-4 proton would not. This, combined with the other correlations, provides definitive proof of the 5-bromo substitution pattern. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. mdpi.com

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹ , which is characteristic of the cyclic amide (lactam) carbonyl in the pyridazinone ring. fabad.org.trmdpi.com

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds within the ring are expected in the 1580-1620 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, while vinylic C-H stretching appears just above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹ .

While Raman spectroscopy is less commonly reported for this class of compounds, it would provide complementary information, particularly for the C=C and C-Br stretching vibrations which are often strong in Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinylic C-H Stretch | ~3050 - 3100 | Medium |

| Aliphatic C-H Stretch | ~2920 - 2980 | Medium |

| C=O Stretch (Amide I) | ~1650 - 1680 | Strong, Sharp |

| C=C Stretch | ~1580 - 1620 | Medium-Strong |

| C-Br Stretch | ~500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₅H₅BrN₂O), the molecular weight is approximately 189.01 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the ESI-MS spectrum is expected to show two prominent peaks for the protonated molecule:

[M+H]⁺ at m/z ≈ 189.96 (corresponding to the ⁷⁹Br isotope)

[M+H]⁺ at m/z ≈ 191.96 (corresponding to the ⁸¹Br isotope)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS serves to unequivocally confirm its elemental composition (C₅H₅BrN₂O) by distinguishing its exact mass from other molecules with the same nominal mass.

Detailed Research Findings:

The analysis is typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. The compound is ionized, commonly forming the protonated molecule [M+H]⁺, and its m/z value is measured. The experimentally observed mass is then compared to the theoretically calculated mass. The presence of bromine is distinctly marked by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While specific experimental HRMS data for this compound is not widely published in available literature, the expected findings can be extrapolated from its molecular formula. The calculated exact mass for the protonated molecule [C₅H₅BrN₂O+H]⁺ is a critical benchmark for its identification. In numerous studies of related pyridazinone derivatives, HRMS has been consistently employed to validate the successful synthesis and purity of the target compounds by matching the observed m/z to the calculated value with a minimal margin of error, often within 5 ppm. rsc.orgrsc.orgplos.org

Table 1: Illustrative HRMS Data for [C₅H₅BrN₂O+H]⁺

| Parameter | Value |

| Molecular Formula | C₅H₅BrN₂O |

| Adduct | [M+H]⁺ |

| Calculated m/z (⁷⁹Br) | 188.9661 Da |

| Calculated m/z (⁸¹Br) | 190.9641 Da |

| Observed m/z | Matches calculated value within error tolerance (e.g., < 5 ppm) |

| Instrumentation | ESI-TOF |

This table is illustrative. The calculated m/z values are based on the known exact masses of the isotopes.

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings:

Although a specific crystal structure for this compound is not available in the public domain, crystallographic studies on analogous pyridazinone derivatives have been reported. pdbj.orgiucr.orgresearchgate.net These studies reveal crucial structural information, such as the planarity of the pyridazinone ring and the nature of intermolecular interactions, which can include hydrogen bonding and π-π stacking. For instance, in related chloro-methylpyridazinone structures, the pyridazinone core acts as a scaffold, with substituents influencing the crystal packing. pdbj.org X-ray diffraction analysis would precisely measure the lengths of the C-Br, N-N, C=O, and other bonds, as well as the angles between them, confirming the substitution pattern and the tautomeric form present in the solid state.

The resulting crystallographic data is often deposited in structural databases, providing a permanent and accessible record of the molecule's architecture. Such data is invaluable for computational modeling and understanding structure-activity relationships.

Table 2: Representative Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Key Bond Lengths (Å) | C5-Br, C3=O, N2-C3, N-CH₃ | Provides exact distances between atomic nuclei. |

| Key Bond Angles (°) | C4-C5-Br, C3-N2-C1, O=C3-N2 | Defines the geometry around each atom. |

| Dihedral Angles (°) | Ring planarity | Determines the three-dimensional shape of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, Halogen bonds | Details how molecules are arranged in the crystal lattice. |

This table presents the types of parameters obtained from an X-ray crystallography experiment and is for illustrative purposes.

Vi. Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylpyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. For pyridazinone derivatives, these methods have been extensively used to predict geometries, electronic structures, and reactivity descriptors.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic compounds like pyridazinone derivatives. Studies on analogs such as 4,5-dibromo-2-methylpyridazin-3(2H)-one offer valuable insights into the electronic properties of the 5-bromo counterpart. mdpi.com

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

In a comparative DFT modeling study of 4,5-dibromo-2-methylpyridazin-3(2H)-one, the electronic characteristics were explored to understand reaction mechanisms. mdpi.com For the related 5-bromo-2-methylpyridazin-3(2H)-one, the HOMO is expected to be localized primarily on the pyridazinone ring and the bromine atom, due to the presence of lone pairs on the nitrogen and oxygen atoms and the electron-donating nature of the bromine atom. The LUMO is typically distributed over the π-system of the heterocyclic ring, particularly the C=C-C=O conjugated system.

The molecular electrostatic potential (MEP) map is another crucial output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would show a negative potential (red/yellow regions) around the carbonyl oxygen and a positive potential (blue regions) near the hydrogen atoms and the N-methyl group, guiding predictions about intermolecular interactions.

| Parameter | Description | Typical Value/Finding for Analogs |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.0 to 5.0 Debye |

| MEP Negative Region | Site for electrophilic attack | Located on the carbonyl oxygen atom |

| MEP Positive Region | Site for nucleophilic attack | Located around the ring and methyl hydrogens |

Ab initio molecular orbital methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules. These methods are used to corroborate findings from DFT and to perform more detailed analyses of molecular orbitals.

For pyridazinone systems, ab initio calculations, often at the Hartree-Fock (HF) or Møller-Plesset (MP2) levels of theory, can be employed to refine the understanding of the electronic structure. The analysis of molecular orbitals derived from these calculations reveals the nature of chemical bonds and the distribution of electron density. In this compound, the orbitals would confirm the π-character of the heterocyclic ring and the significant contribution of the bromine p-orbitals to the HOMO. This analysis is crucial for explaining the molecule's reactivity in processes like Suzuki cross-coupling reactions, where the electronic nature of the C-Br bond is paramount. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying the dynamic behavior and interactions of molecules, providing insights that are complementary to static quantum chemical calculations.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For this compound, the pyridazinone ring is expected to be largely planar to maximize π-conjugation. The primary conformational flexibility arises from the rotation of the N-methyl group.

Energy minimization calculations, using force fields like OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field), are performed to find the geometry with the lowest potential energy. For this molecule, the global minimum energy conformation would likely feature a planar pyridazinone ring. The barrier to rotation for the methyl group is expected to be low, allowing for free rotation at room temperature. Such studies are foundational for subsequent molecular docking and dynamics simulations, as they provide the most probable structure of the molecule.

Understanding how molecules interact with each other is key to predicting their solid-state properties, such as crystal structure and melting point. While a crystal structure for this compound is not publicly available, studies on closely related pyridazinone derivatives provide a clear picture of the expected interactions. researchgate.netnih.gov

The primary intermolecular interactions governing the crystal packing of pyridazinones include:

N-H···O Hydrogen Bonds: In pyridazinones with an N-H group, these are strong, directional interactions that often lead to the formation of dimers or chains. researchgate.net In the case of N-methyl substitution, this specific interaction is absent.

C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the ring or methyl C-H bonds and the carbonyl oxygen are prevalent and play a significant role in stabilizing the three-dimensional crystal lattice. iucr.org

Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule. This type of interaction is increasingly recognized as a significant force in crystal engineering.

π-π Stacking: The aromatic pyridazinone rings can stack on top of each other, contributing to crystal stability through van der Waals forces.

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netiucr.org It maps properties onto the surface that represents the boundary where a molecule's electron density contributes more than that of its neighbors. The surface is colored according to different properties (like d_norm, which highlights short contacts) to identify specific interactions and their relative importance. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the types of contacts present in the crystal. For a bromo-substituted pyridazinone, this analysis would likely reveal significant contributions from H···H, O···H, and Br···H/C contacts. researchgate.net

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR analysis. researchgate.net These studies are vital in medicinal chemistry for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

For the pyridazinone scaffold, SAR studies have been conducted for various biological targets. nih.govsarpublication.com The general methodology involves synthesizing a library of related compounds and evaluating their activity. A QSAR model is then built by correlating the observed activity with calculated molecular descriptors.

Key structural features and their influence in pyridazinone SAR include:

The Pyridazinone Core: This heterocyclic ring acts as the fundamental scaffold for arranging substituents in the correct spatial orientation to interact with a biological target.

Substituent at N2: The methyl group in this compound influences solubility and can have steric effects on how the molecule fits into a binding pocket.

Substituent at C5: The bromine atom significantly impacts the electronic properties of the ring and can engage in halogen bonding with the target protein. Its size and lipophilicity are also critical determinants of activity.

Computational SAR methodologies often involve generating a range of electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) descriptors. A statistical model, such as multiple linear regression or partial least squares, is then used to derive an equation that predicts activity based on these descriptors. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Position of Substitution | Type of Substituent | Potential Impact on Activity | Relevant Interaction Type |

|---|---|---|---|

| N2 (Methyl) | Small alkyl, Aryl, H | Modulates solubility, steric fit, and metabolic stability. | Hydrophobic, Steric |

| C4 | Halogen, Alkyl, Aryl | Fine-tunes electronic properties and can fill hydrophobic pockets. | Steric, Electronic, Hydrophobic |

| C5 (Bromo) | Other Halogens, H, Amino | Crucial for electronic profile and potential for halogen bonding. | Halogen Bonding, Electronic |

| C6 | Aryl, Alkyl, H | Often a key point for interaction with the target; large groups can enhance potency. | Hydrophobic, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For the pyridazin-3-one class of compounds, to which this compound belongs, 3D-QSAR studies have been employed to understand the structural requirements for their biological effects, such as vasodilation. nih.gov

These models are built by analyzing a series of related compounds and their measured activities. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized derivatives. For instance, in a study on novel pyridazin-3-one derivatives, a 3D-QSAR pharmacophore modeling protocol was used to compare the potential vasodilatory activities of newly designed compounds against reference drugs. nih.gov This approach helps in identifying key molecular features (e.g., steric, electronic, hydrophobic) that govern the compound's interaction with a biological target, thereby guiding the design of molecules with enhanced potency. While specific QSAR models for this compound are not extensively detailed in the public literature, the methodologies are well-established for the pyridazinone scaffold. nih.govsarpublication.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a central component of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful when the 3D structure of the target receptor is unknown.

For pyridazin-3-one derivatives, pharmacophore mapping has been utilized to gain insights into their potential activity. nih.gov In one study, newly synthesized compounds were evaluated using a ligand-pharmacophore mapping protocol. This process generated a "fit value" for each compound, which quantifies its geometric and chemical compatibility with the pharmacophore model derived from known active molecules. nih.gov High fit values suggest a higher probability of biological activity. This strategy of combining bioactive scaffolds, such as pyridazinone and triazole rings, is considered a significant approach in modern drug design. jrespharm.com

Table 1: Pharmacophore Mapping Fit Values for a Series of Pyridazin-3-one Derivatives This table presents example data for analogous compounds to illustrate the application of pharmacophore modeling.

| Compound Series | Fit Value Range | Implication | Source |

|---|---|---|---|

| Pyridazin-3-one derivatives | 6.50525 to 6.6929 | Illustrates compatibility with the derived pharmacophore model for vasorelaxant activity. | nih.gov |

Data based on a study of novel pyridazin-3-one derivatives designed as vasorelaxant agents.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of chemical reactions. For pyridazinone compounds, DFT modeling has been applied to study key synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is vital for creating carbon-carbon bonds and functionalizing the pyridazinone core.

A detailed DFT modeling study on the Suzuki-Miyaura reactions of the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one provided significant mechanistic insights. mdpi.com The study explored the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.net Such computational analyses can explain experimental outcomes, such as product regioselectivity and the formation of unexpected byproducts like those from hydrodebromination. mdpi.com These theoretical models consider the influence of catalysts, solvents, and bases on the reaction pathway, offering a molecular-level understanding that is often inaccessible through experimental means alone. mdpi.comresearchgate.net

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic chemistry, as they represent the highest energy point along a reaction coordinate and thus determine the reaction rate. Computational chemistry allows for the localization and characterization of these transient structures.

In the context of the Suzuki-Miyaura reaction involving pyridazinone derivatives, DFT computations have been used to identify the transition states for key steps. mdpi.comresearchgate.net For example, in-depth mechanistic studies have established that the crucial transmetalation step often proceeds through a four-membered transition state involving a palladium-oxygen-boron linkage. mdpi.com The calculated structures and energies of these transition states help to understand the feasibility and kinetics of the reaction pathway. By analyzing the geometry and electronic structure of the transition state, chemists can understand how different substituents on the pyridazinone ring or changes in reaction conditions might influence the reaction's efficiency and outcome. mdpi.comacs.org

Energy Profiles of Key Synthetic Transformations

Computational methods can generate detailed energy profiles, or reaction coordinate diagrams, for key synthetic transformations. These profiles map the potential energy of the system as it evolves from reactants to products, passing through intermediates and transition states.

Table 2: Example of Calculated Energy Barriers in a Suzuki-Miyaura Reaction This table presents data for a model system to illustrate the type of information gained from computational studies.

| Reaction Step | System | Calculated Activation Barrier (kcal/mol) | Significance | Source |

|---|---|---|---|---|

| Oxidative Addition | Aryl Bromide + Pd(0) | 30.4 - 34.7 | Often the rate-limiting step of the catalytic cycle. | researchgate.net |

| Transmetalation | Aryl-Pd(II) + Boronic Acid (Base Absent) | 48.7 | High barrier, explaining the necessity of a base in the reaction. | researchgate.net |

Data derived from DFT studies on model Suzuki-Miyaura systems.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. DFT calculations are commonly used to predict NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C) and coupling constants. mdpi.commdpi.com

In studies involving derivatives of 2-methylpyridazin-3(2H)-one, computational predictions have been crucial for confirming the structures of synthesized compounds. mdpi.com For example, in the analysis of reaction products from 4,5-dibromo-2-methylpyridazin-3(2H)-one, the assignment of signals in ¹H and ¹³C NMR spectra was confirmed by comparing experimental data with DFT-calculated values. mdpi.com Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) provide connectivity information that, when combined with computational predictions, allows for unambiguous structure determination, especially when trying to distinguish between isomers. mdpi.com The accuracy of these predictions depends on the chosen level of theory, with functionals like B3LYP and basis sets such as 6-31G(d,p) being commonly employed for organic molecules. mdpi.com

Table 3: Comparison of Experimental and Predicted NMR Data for a Pyridazinone Product This table illustrates how computational data aids in structure confirmation for a product derived from a close analogue of the title compound.

| Compound | Nucleus | Experimental Chemical Shift (ppm) | Spectroscopic Evidence | Source |

|---|---|---|---|---|

| 5-ferrocenyl-2-methylpyridazin-3(2H)-one | H-3 | 7.86 | Discernible as a singlet in ¹H-NMR. | mdpi.com |

| 5-ferrocenyl-2-methylpyridazin-3(2H)-one | C-5 (deuterated) | 120.8 | Splits into a 1:1:1 triplet in ¹³C-NMR due to ¹J(¹³C-D) coupling, confirming deuterium (B1214612) incorporation at this position. | mdpi.com |

| 4-ferrocenyl-2-methylpyridazin-3(2H)-one | H-5 | Not specified | Assignment confirmed by a characteristic ¹H-¹³C HMBC cross-peak to C-6. | mdpi.com |

Data from a mechanistic study on the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one.

Vii. Application of 5 Bromo 2 Methylpyridazin 3 2h One As a Key Synthon and Scaffold in Chemical Research

Role in the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of 5-bromo-2-methylpyridazin-3(2H)-one, particularly at the bromine-substituted C5 position, allows for its elaboration into more complex heterocyclic frameworks. This has been extensively exploited by synthetic chemists to construct novel pyridazinone-fused ring systems and intricate polycyclic architectures.

Pyridazinone-Fused Ring Systems

The fusion of the pyridazinone ring with other heterocyclic systems often leads to compounds with enhanced biological activities. This compound serves as a key precursor in the synthesis of such fused systems. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups at the C5 position. mdpi.com Subsequent intramolecular reactions can then lead to the formation of fused ring systems.

One notable example is the synthesis of pyridazino[4,5-b]indoles, which are known to possess a range of biological activities, including antihypertensive and platelet-aggregation inhibitory effects. researchgate.net The synthesis of these compounds can be achieved through a Buchwald-Hartwig amination of this compound with an appropriate aniline (B41778) derivative, followed by an intramolecular Heck-type reaction to construct the fused indole (B1671886) ring. researchgate.net

Furthermore, the reaction of this compound with dinucleophiles can lead to the formation of various fused heterocyclic systems. These reactions often proceed with high regioselectivity, affording a single major product.

Complex Polycyclic Architectures

Beyond simple fused systems, this compound has been utilized in the construction of more complex polycyclic architectures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a powerful tool for the assembly of intricate molecular frameworks.

For example, Diels-Alder reactions involving pyridazinone dienophiles, such as derivatives of this compound, have been employed to create carbazole-fused pyridazines. clockss.org These reactions provide a convergent approach to complex polycyclic systems that would be challenging to assemble through other methods. The regioselectivity and stereoselectivity of these cycloaddition reactions can often be controlled by the nature of the substituents on both the diene and the dienophile.

The following table summarizes some of the complex polycyclic systems synthesized using this compound as a starting material.

| Polycyclic System | Synthetic Strategy | Reference |

| Pyridazino[4,5-b]indoles | Buchwald-Hartwig amination followed by intramolecular Heck reaction | researchgate.net |

| Carbazole-fused pyridazines | Diels-Alder cycloaddition | clockss.org |

| Pyridazino[4,5-b]quinolines | Palladium-catalyzed cross-coupling and cyclization | researchgate.net |

Scaffold for Research in Medicinal Chemistry

The pyridazinone core is a well-established pharmacophore found in numerous biologically active compounds. scispace.comdoi.org this compound provides a convenient and adaptable scaffold for the design and synthesis of novel pyridazinone-based analogues with potential therapeutic applications.

Design and Synthesis of Pyridazinone-Based Analogues

The bromine atom at the C5 position of this compound serves as a versatile handle for chemical modification. This allows for the systematic introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions are frequently employed to introduce diverse aryl, heteroaryl, and alkyl groups at the C5 position. mdpi.com This has led to the synthesis of numerous pyridazinone analogues with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scispace.com

For example, a series of 5-aryl-2-methylpyridazin-3(2H)-ones were synthesized via Suzuki-Miyaura coupling of this compound with various arylboronic acids. These compounds were evaluated for their antiproliferative activity against a panel of cancer cell lines, with some derivatives showing promising potency. mdpi.com

The following table provides examples of pyridazinone-based analogues synthesized from this compound and their reported biological activities.

| Analogue | Synthetic Method | Biological Activity | Reference |

| 5-Aryl-2-methylpyridazin-3(2H)-ones | Suzuki-Miyaura coupling | Anticancer | mdpi.com |

| 5-(Amino-substituted)-2-methylpyridazin-3(2H)-ones | Buchwald-Hartwig amination | Potential CNS agents | researchgate.net |

| 5-(Alkynyl)-2-methylpyridazin-3(2H)-ones | Sonogashira coupling | Antiviral | scispace.com |

Exploration of Structure-Function Relationships at the Molecular Level

The ability to readily synthesize a diverse library of analogues from this compound is crucial for understanding the structure-function relationships at the molecular level. By systematically varying the substituents on the pyridazinone scaffold and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for a desired pharmacological effect.

Computational modeling and molecular docking studies are often used in conjunction with experimental data to gain insights into how these molecules interact with their biological targets. nih.gov For instance, cryo-electron microscopy has been used to determine the co-structure of a pyridazinone inhibitor bound to its target enzyme, providing a detailed picture of the binding interactions. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

The exploration of SAR has revealed that the nature and position of substituents on the pyridazinone ring can have a profound impact on biological activity. For example, in a series of pyridazinone-based inhibitors of the Trypanosoma cruzi proteasome, the presence of a specific substituent at the C5 position was found to be critical for potent and selective inhibition. nih.gov

Utility in Agrochemical Research and Development

In addition to their applications in medicinal chemistry, pyridazinone derivatives have also shown promise as agrochemicals. scispace.com The pyridazinone scaffold is present in a number of commercially available herbicides and insecticides.

This compound serves as a useful starting material for the synthesis of novel agrochemical candidates. The introduction of various functional groups onto the pyridazinone ring can lead to compounds with improved herbicidal or insecticidal activity, as well as enhanced environmental profiles.

Research in this area has focused on the synthesis of pyridazinone derivatives with a broad spectrum of activity against various weeds and insect pests. scispace.com The versatility of this compound as a synthetic intermediate makes it an important tool in the ongoing search for new and effective agrochemical solutions.

Viii. Future Research Trajectories and Innovations in the Chemistry of 5 Bromo 2 Methylpyridazin 3 2h One

Development of Sustainable and Green Synthetic Approaches

The future of synthesizing 5-bromo-2-methylpyridazin-3(2H)-one and its derivatives is increasingly geared towards green chemistry principles to minimize environmental impact. ekb.egresearchgate.net Conventional synthesis methods often rely on harsh conditions, extended reaction times, and the use of hazardous solvents, leading to environmental pollution. ekb.eg Modern research is focused on developing eco-friendly alternatives that are more efficient and economically viable. rasayanjournal.co.in

Key green chemistry strategies being explored include:

One-Pot Reactions: These reactions combine multiple synthetic steps into a single procedure, reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and resources. ekb.egresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods. ekb.egresearchgate.net This technique often leads to higher yields and cleaner reaction profiles.

Solvent-Free or Grinding Methods: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a base, can eliminate the need for bulk solvents, representing a significant step towards greener synthesis. ekb.egresearchgate.net

Use of Greener Solvents: When solvents are necessary, research is shifting towards the use of more environmentally benign options, such as polyethylene (B3416737) glycol (PEG-400), which can serve as a recyclable reaction medium. acs.org

These sustainable methods aim to reduce the generation of hazardous substances during the synthesis process, aligning with the core tenets of green chemistry. ekb.egresearchgate.net The adoption of these techniques is expected to make the production of pyridazinone derivatives not only safer but also more efficient. rasayanjournal.co.in

Table 1: Comparison of Green Synthesis Methods for Pyridazinone Derivatives

| Green Chemistry Method | Description | Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Reduces solvent usage, purification steps, and overall reaction time. | ekb.egresearchgate.net |

| Microwave Irradiation | Utilizes microwave energy to heat reactions, often leading to rapid and uniform heating. | Significantly shorter reaction times, often results in higher yields and purer products compared to conventional heating. | ekb.egresearchgate.net |

| Grinding (Solvent-Free) | Reactants are ground together in a mortar and pestle, sometimes with a catalyst, in the absence of a solvent. | Eliminates solvent waste, offers simple workup, and is environmentally friendly. | ekb.eg |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The bromine atom at the C5 position of this compound is a key handle for introducing molecular diversity through cross-coupling reactions. Palladium-catalyzed reactions have proven to be exceptionally effective and versatile for the functionalization of bromopyridazinones. researchgate.netthieme-connect.com Future research will focus on discovering and optimizing novel catalytic systems to enhance the efficiency, scope, and selectivity of these transformations.

Prominent palladium-catalyzed cross-coupling reactions for functionalizing the pyridazinone core include:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-pyridazinone with various aryl or vinyl boronic acids. researchgate.netmdpi.commdpi.com Studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one demonstrate that different catalytic systems can be employed to achieve selective mono- or di-substitution. mdpi.com

Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between the bromopyridazinone and terminal alkynes, a crucial transformation for creating alkynyl-substituted heterocycles. thieme-connect.combeilstein-journals.org The use of a co-catalyst like cuprous iodide is often employed to improve reaction efficiency. thieme-connect.com

Stille Coupling: This reaction involves the coupling of the bromopyridazinone with organostannane reagents to create new carbon-carbon bonds. thieme-connect.com

Heck Coupling: This reaction enables the substitution of the bromine atom with an alkene, providing access to vinyl-substituted pyridazinones. thieme-connect.com

The development of new ligands and palladium catalysts, such as those based on phosphine (B1218219) derivatives like dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for improving reaction yields and functional group tolerance. mdpi.com Research into the reaction mechanisms, including potential side reactions like hydrodebromination, is also critical for optimizing reaction conditions and achieving desired products with high selectivity. mdpi.com

Table 2: Examples of Palladium-Catalyzed Functionalization of Bromopyridazinones

| Coupling Reaction | Catalyst System | Reactants | Key Findings/Yields | Reference |

|---|---|---|---|---|

| Stille Coupling | (Ph₃P)₂PdCl₂ | 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one and tributylvinyltin | Afforded the vinyl-substituted product in 90% yield. | thieme-connect.com |

| Sonogashira Coupling | (Ph₃P)₂PdCl₂ / CuI | 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one and alkynyl derivatives | Yields in the range of 70-80%. | thieme-connect.com |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | 4,5-dibromo-2-methylpyridazin-3(2H)-one and ferroceneboronic acid | Resulted in a mixture of mono- and di-substituted products, along with hydrodebromination byproducts. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 4-bromo-6H-1,2-oxazines and phenylboronic acid | Demonstrates analogous successful C-C bond formation on a similar heterocyclic core with yields of 77-82%. | beilstein-journals.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological leap for the production of pyridazinone derivatives. syrris.commit.edu Flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. syrris.commdpi.com By pumping reagents through heated and pressurized tubes or channels, reactions can be performed with precise control over parameters like temperature, pressure, and reaction time. mit.edu

Future research in this area will focus on:

Developing Telescoped Flow Processes: Integrating multiple synthetic steps into a continuous, uninterrupted sequence eliminates the need for manual workup and purification of intermediates, streamlining the entire manufacturing process. mit.edu

Automated Library Synthesis: Fully automated flow platforms can be used to rapidly generate large libraries of diverse pyridazinone derivatives for high-throughput screening in drug discovery. syrris.com This technology allows for the systematic exploration of chemical space around the core scaffold.

Scalability: Flow chemistry provides a direct route for scaling up the production of promising "hit" or "lead" compounds from milligram research quantities to gram or kilogram amounts required for further testing, without the need for extensive re-optimization. syrris.com

AstraZeneca has already demonstrated the viability of this technology for the synthesis of complex thienopyrrole pyridazinones, showcasing its potential for industrial application. soci.org The integration of flow chemistry with artificial intelligence and machine learning for reaction optimization is an emerging frontier that could further accelerate the discovery and development of new pyridazinone-based molecules. syrris.com

Advanced Applications in Supramolecular Chemistry and Nanotechnology

Beyond its role as a precursor in medicinal chemistry, the pyridazinone scaffold holds potential as a building block in materials science, particularly in supramolecular chemistry and nanotechnology. researchgate.net Supramolecular chemistry focuses on creating large, well-organized structures from smaller molecular components through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net

Future research trajectories in this domain could involve:

Design of Smart Materials: By incorporating pyridazinone derivatives into larger molecular assemblies, it may be possible to create "smart" materials that respond to external stimuli such as light, temperature, or pH. researchgate.net

Molecular Recognition and Sensing: The specific geometry and electronic properties of pyridazinone-based structures could be harnessed for molecular recognition, leading to the development of highly selective chemical sensors. nih.gov

Drug Delivery Systems: Supramolecular assemblies can form structures like micelles or vesicles that encapsulate and deliver therapeutic agents. researchgate.netnih.gov Pyridazinone derivatives could be functionalized to become part of these delivery systems.

Nanomaterials: The π-conjugated system inherent in the pyridazinone ring makes it a candidate for inclusion in organic electronic materials or as a component in functional nanomaterials for applications like cellular imaging. nih.gov

While direct applications of this compound in this field are still nascent, its chemical tractability allows for its incorporation into more complex designs, opening a new frontier for the application of pyridazinone chemistry. researchgate.netrsc.org

Computational Design and Discovery of Next-Generation Pyridazinone Derivatives

In silico methodologies are becoming indispensable tools for accelerating the discovery and optimization of new drug candidates. nih.gov Computational chemistry allows researchers to design and evaluate novel pyridazinone derivatives virtually, saving significant time and resources compared to traditional synthesis and screening. nih.govnih.gov

Key computational approaches being applied to pyridazinone research include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. mdpi.combohrium.com It helps in understanding the interactions that are crucial for biological activity and in designing derivatives with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized molecules.